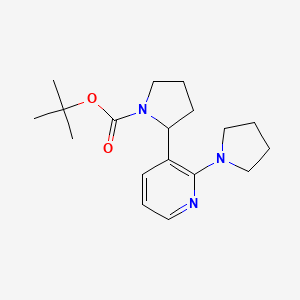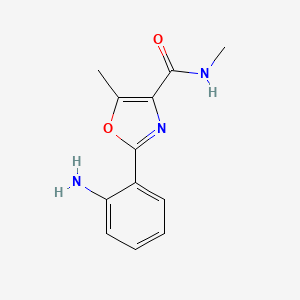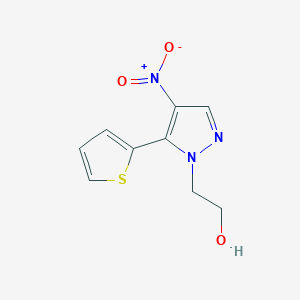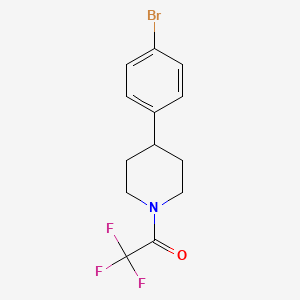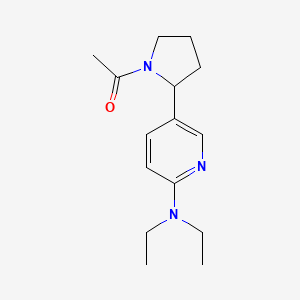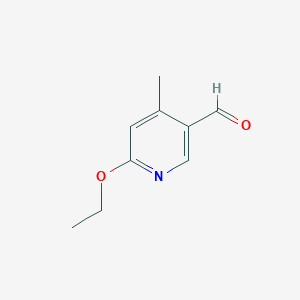
6-Ethoxy-4-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-4-methylnicotinaldehyde is a chemical compound belonging to the class of aldehydes. It is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde structure. This compound is a yellowish liquid with a strong odor and is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then subjected to further reactions to introduce the ethoxy group at the 6th position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include 6-ethoxy-4-methylnicotinic acid (from oxidation), 6-ethoxy-4-methylnicotinol (from reduction), and various substituted derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-4-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a component in specialty chemical formulations.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxynicotinaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-5-methylnicotinaldehyde: Similar but with the methyl group at the 5th position.
Uniqueness
6-Ethoxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methyl groups at specific positions enhances its reactivity and selectivity in various applications .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
6-ethoxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-4-7(2)8(6-11)5-10-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XBCSAOVZDQUSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=C1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


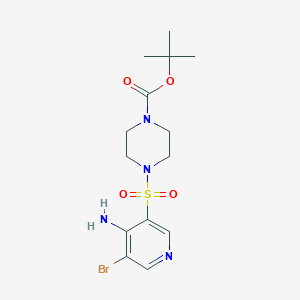
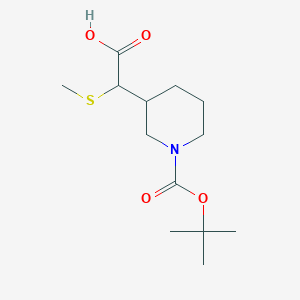

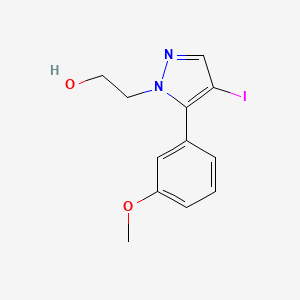
![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)
